molecular formula C11H11BrN2O3 B8601621 ethyl 4-bromo-3-methoxy-1H-indazole-1-carboxylate

ethyl 4-bromo-3-methoxy-1H-indazole-1-carboxylate

Cat. No.: B8601621
M. Wt: 299.12 g/mol
InChI Key: WTJKWOLQQZJFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-methoxy-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C11H11BrN2O3 and its molecular weight is 299.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 4-bromo-3-methoxyindazole-1-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)14-8-6-4-5-7(12)9(8)10(13-14)16-2/h4-6H,3H2,1-2H3

InChI Key

WTJKWOLQQZJFBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of KOH (50% in H2O, 50 ml) and Et2O (150 ml), N-nitrosomethylurea (10.7 g, 103 mmol) was added portionwise over 40 minute period. After stirring for additional 20 minutes, the mixture was cooled to −78° C. and the upper bright yellow layer was poured into a 0° C. suspension of 4-Bromo-3-hydroxy-indazole-1-carboxylic acid ethyl ester CLXXXIV (2.96 g, 10.4 mmol) in a mixture of Et2O (100 ml) and THF (30 ml). After 2 hours, the yellow solution was warmed to room temperature and was left to stand at room temperature for 24 hours. The mixture was then washed with H2O and brine. The organic layer was dried over MgSO4, filtered, concentrated, and purified via flash chromatography (hexane/EtOAc) affording 4-Bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester CLXXXV as an off-white solid (40% yield).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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